3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid
CAS No.: 2226182-93-8
Cat. No.: VC4810215
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.065
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2226182-93-8 |
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Molecular Formula | C7H9IN2O2 |
Molecular Weight | 280.065 |
IUPAC Name | 5-iodo-2-propylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H9IN2O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H,11,12) |
Standard InChI Key | LNKIPUDSBHFTKB-UHFFFAOYSA-N |
SMILES | CCCN1C(=CC(=N1)I)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid is C₇H₉IN₂O₂, with a molecular weight of 280.06 g/mol. Its IUPAC name reflects the substitution pattern: 5-iodo-2-propylpyrazole-3-carboxylic acid (note: positional isomerism may lead to alternative numbering conventions in some sources) . The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the iodine and carboxylic acid groups enhance electrophilic reactivity and hydrogen-bonding capacity, respectively.
Key structural data for related compounds include:
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Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate: Molecular weight 294.09 g/mol, SMILES
CCCN1C(=CC(=N1)I)C(=O)OC
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5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid: Density 1.95 g/cm³ (predicted), pKa 3.69 (predicted) .
Synthesis and Preparation
The synthesis of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid likely follows a multi-step route analogous to its methyl and ethyl ester counterparts :
Pyrazole Core Formation
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Cyclocondensation: Reaction of hydrazine with a 1,3-diketone or β-keto ester precursor forms the pyrazole ring.
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces the iodine substituent at the 3-position .
Functionalization Steps
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Alkylation: Propyl groups are introduced via nucleophilic substitution or Mitsunobu reactions.
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Ester Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl/ethyl ester yields the carboxylic acid.
Example Protocol (adapted from methyl ester synthesis):
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Methyl 1-propyl-1H-pyrazole-5-carboxylate is iodinated using NIS in acetonitrile at 60°C for 12 hours.
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Hydrolysis with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours yields the carboxylic acid.
Physicochemical Properties
Predicted and experimental data for related compounds suggest the following properties:
Property | Value (Predicted/Experimental) | Source Compound |
---|---|---|
Density (g/cm³) | 1.85–1.95 | |
Boiling Point (°C) | 393.1 ± 27.0 | |
pKa | 3.5–4.0 | |
Solubility | Low in water; soluble in DMSO |
The iodine atom contributes to high molecular polarizability, as evidenced by the density values exceeding 1.6 g/cm³ in all analogs . The carboxylic acid group enhances water solubility compared to ester derivatives, though lipophilicity remains significant (logP ~2.5 estimated).
Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent enables participation in transition-metal-catalyzed reactions:
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Suzuki-Miyaura Coupling: Forms biaryl structures with boronic acids .
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Ullmann-Type Coupling: Constructs fused heterocycles, as demonstrated in sildenafil synthesis .
Pharmaceutical Intermediate
While direct biological data are scarce, structural analogs show:
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Alcohol dehydrogenase inhibition: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid exhibits Ki values of 10–50 µM against ADH isoforms.
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Anticancer activity: Iodopyrazoles demonstrate moderate cytotoxicity in HCT-116 cells (IC₅₀ 15–30 µM).
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